

Application of 3-Bromo-5-methoxy-1H-indazole in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: **3-Bromo-5-methoxy-1H-indazole**

Cat. No.: **B1292453**

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Application Note & Protocol

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding pockets of biological targets. The indazole scaffold is a well-established privileged structure in medicinal chemistry, known for its role in numerous kinase inhibitors and other therapeutic agents.[\[1\]](#)[\[2\]](#) **3-Bromo-5-methoxy-1H-indazole** is a valuable fragment due to its synthetic tractability and potential for diverse functionalization. The bromine atom at the 3-position serves as a versatile synthetic handle for fragment elaboration through various cross-coupling reactions, while the methoxy group at the 5-position can influence solubility and interactions with the target protein.

This document provides detailed application notes and protocols for the use of **3-Bromo-5-methoxy-1H-indazole** in a typical FBDD campaign targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

Principle of Application

The core principle involves screening **3-Bromo-5-methoxy-1H-indazole** against a protein target of interest to identify low-affinity binding. Upon confirmation of binding, the fragment's binding mode is characterized, typically using biophysical methods such as X-ray crystallography or NMR spectroscopy. This structural information then guides the rational,

iterative elaboration of the fragment into a more potent and selective lead compound. The bromine atom on the indazole core is particularly useful for this "fragment growing" or "fragment linking" strategy.

Target Selection

The indazole scaffold is a common feature in numerous kinase inhibitors.^{[3][4][5][6]} Therefore, a relevant protein kinase, for example, a receptor tyrosine kinase such as AXL or a polo-like kinase such as PLK4, would be a suitable target for an FBDD campaign initiated with this fragment.^{[3][6]}

Data Presentation

The following table summarizes hypothetical data from a successful FBDD campaign starting with **3-Bromo-5-methoxy-1H-indazole**.

Compound ID	Structure	Method	Kd (µM)	Ligand Efficiency (LE)	IC50 (µM)
F01	3-Bromo-5-methoxy-1H-indazole	SPR	250	0.35	>500
F01-E1	(5-methoxy-1H-indazol-3-yl)(phenyl)methanone	SPR	50	0.38	120
F01-E2	5-methoxy-3-(phenylamino)-1H-indazole	SPR	15	0.42	35
Lead-01	N-(4-chlorophenyl)-5-methoxy-1H-indazol-3-amine	ITC	0.8	0.48	2.1

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify and characterize the binding of **3-Bromo-5-methoxy-1H-indazole** to the target kinase.

Materials:

- Biacore T200 or similar SPR instrument
- CM5 sensor chip
- Amine coupling kit (EDC, NHS, ethanolamine)
- Target kinase protein
- **3-Bromo-5-methoxy-1H-indazole**
- Running buffer (e.g., HBS-EP+)
- DMSO

Methodology:

- Protein Immobilization:
 1. Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
 2. Inject the target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8000-10000 RU).
 3. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

4. A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
- Fragment Screening:
 1. Prepare a stock solution of **3-Bromo-5-methoxy-1H-indazole** in 100% DMSO.
 2. Prepare a dilution series of the fragment in running buffer. The final DMSO concentration should be kept constant and low (e.g., < 2%) across all samples. A typical concentration range for fragment screening is 100-1000 μ M.
 3. Inject the fragment solutions over the protein and reference flow cells at a flow rate of 30 μ L/min.
 4. Monitor the binding response (in RU) over time.
 5. Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 1 M NaCl).
- Data Analysis:
 1. Subtract the reference flow cell data from the protein-immobilized flow cell data.
 2. Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (Kd).

Protocol 2: Hit-to-Lead Optimization via Suzuki Coupling

Objective: To elaborate the initial fragment hit by introducing a phenyl group at the 3-position.

Materials:

- **3-Bromo-5-methoxy-1H-indazole**
- Phenylboronic acid
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
- Sodium carbonate (Na₂CO₃)

- Toluene
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser

Methodology:

- To a round-bottom flask, add **3-Bromo-5-methoxy-1H-indazole** (1 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
- Add a 2M aqueous solution of Na₂CO₃ (2.5 mmol).
- Add a 3:1 mixture of toluene and ethanol (10 mL).
- Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the elaborated compound.

Protocol 3: Kinase Activity Assay (Example: ADP-Glo™ Assay)

Objective: To determine the inhibitory activity (IC₅₀) of the elaborated compounds against the target kinase.

Materials:

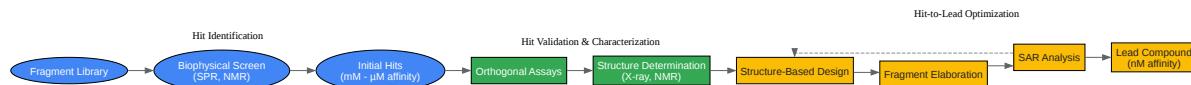
- Target kinase
- Substrate peptide
- ATP
- Elaborated compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates
- Plate reader capable of luminescence detection

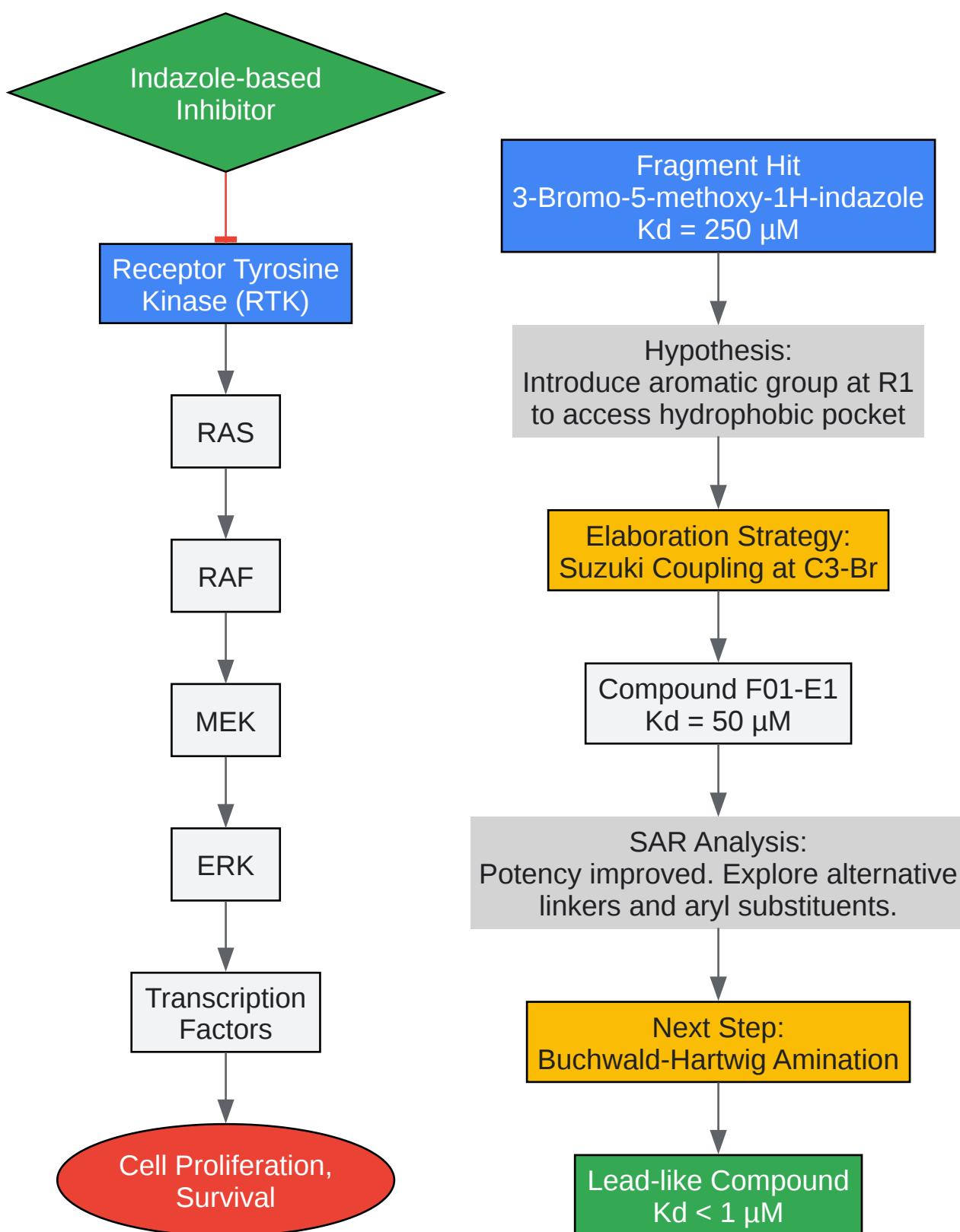
Methodology:

- Prepare a serial dilution of the test compounds in a suitable buffer with a constant DMSO concentration.
- In a 384-well plate, add the kinase, substrate peptide, and test compound.
- Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
- Incubate the plate at room temperature for 1 hour.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
- Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
- Measure the luminescence using a plate reader. The light output is proportional to the ADP generated and reflects the kinase activity.

- Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations



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